molecular formula C14H11Cl2NO2 B2466039 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol CAS No. 1232818-53-9

4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2466039
CAS No.: 1232818-53-9
M. Wt: 296.15
InChI Key: FKDAPSXUUUUFPS-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol is a Schiff base compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenol group, a chloro substituent, and an imine linkage, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 5-chloro-2-methoxyaniline. The reaction is carried out in an ethanol solution, where the aldehyde and amine react to form the Schiff base. The reaction conditions generally include:

    Solvent: Ethanol

    Temperature: Room temperature

    Reaction Time: Approximately 1 hour

    Yield: Around 54%

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential antimicrobial properties set it apart from other similar compounds .

Properties

IUPAC Name

4-chloro-2-[(5-chloro-2-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDAPSXUUUUFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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